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molecular formula C8H10FNO3S B7756718 4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide CAS No. 383-49-3

4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No. B7756718
M. Wt: 219.24 g/mol
InChI Key: LMMQROYAOUDXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06444685B1

Procedure details

The title compound was prepared according to the procedure of Intermediate 33 from 3.97 g (20 mmol) of 4-fluorobenzenesulfonyl chloride and 3.11 g (50 mmol) of ethanolamine, yielding 3.0 g of a white solid; m.p. 77-78° C.; MS (ES) m/z 219.8 (MH+); HRMS (EI) Calcd. for C8H10FNO3S (M+): 219.0366, Found: 219.0369.
[Compound]
Name
Intermediate 33
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step Two
Quantity
3.11 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH2:12]([CH2:14][NH2:15])[OH:13]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:15][CH2:14][CH2:12][OH:13])(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Intermediate 33
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3.97 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
3.11 g
Type
reactant
Smiles
C(O)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)S(=O)(=O)NCCO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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